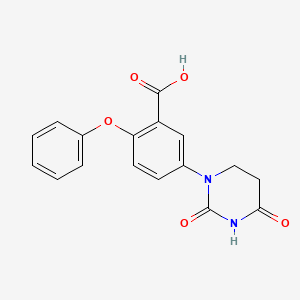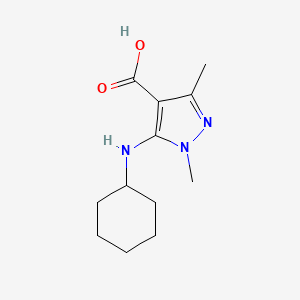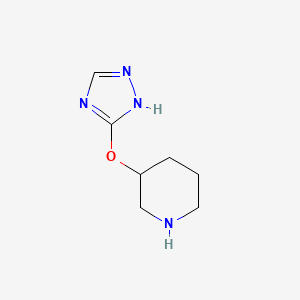![molecular formula C15H22O3S B13483615 [(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate is a complex organic compound that features a cyclohexane ring substituted with a methyl group and a benzene ring substituted with a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylcyclohexanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols.
Scientific Research Applications
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, influencing their activity and function. The cyclohexane ring provides structural stability, while the methyl groups can affect the compound’s hydrophobicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethyl 4-methylbenzenesulfonate: Similar structure but lacks the methyl group on the cyclohexane ring.
4-Methylcyclohexylmethyl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate is unique due to the specific placement of the methyl groups, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H22O3S |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(4-methylcyclohexyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22O3S/c1-12-3-7-14(8-4-12)11-18-19(16,17)15-9-5-13(2)6-10-15/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3 |
InChI Key |
DYKVHSOKNGEQOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)COS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


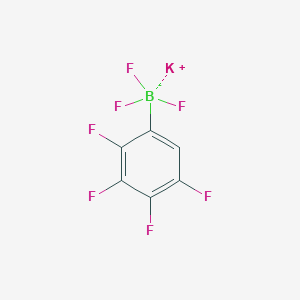
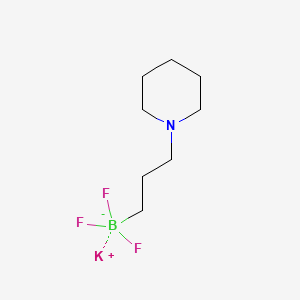
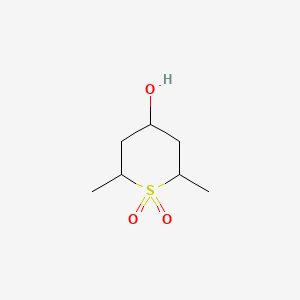
![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)
![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)
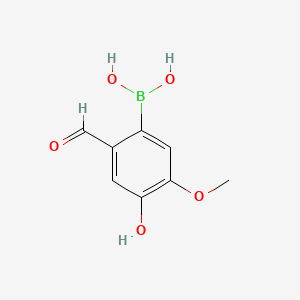
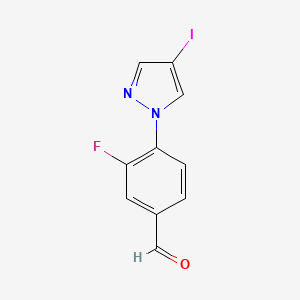
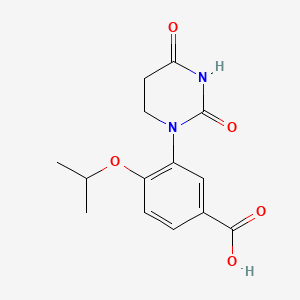
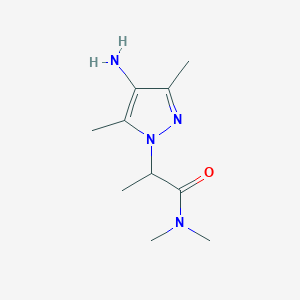
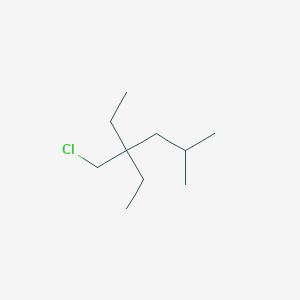
![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
